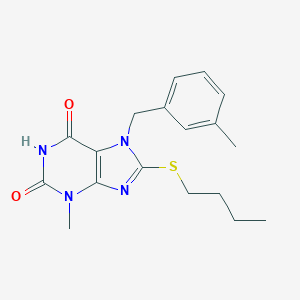

8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

The compound 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione belongs to the xanthine-derived purine-2,6-dione family, characterized by a bicyclic core structure with substitutions at positions 3, 7, and 6. These substitutions significantly influence its physicochemical and biological properties. The butylsulfanyl group at position 8 introduces hydrophobicity, while the 3-methyl and 7-(3-methylbenzyl) groups enhance steric bulk and aromatic interactions.

Eigenschaften

IUPAC Name |

8-butylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-4-5-9-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-8-6-7-12(2)10-13/h6-8,10H,4-5,9,11H2,1-3H3,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIUVMJYRRMKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation Using 3-Methylbenzyl Bromide

Compound 7 undergoes alkylation at position 7 with 3-methylbenzyl bromide in NMP under basic conditions. A mixture of 7 (1.0 equiv), 3-methylbenzyl bromide (1.2 equiv), and potassium bicarbonate (2.0 equiv) in NMP is heated to 55°C for 2 hours, yielding 7-(3-methylbenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (9) in 94% yield. The reaction’s efficiency stems from the polar aprotic solvent’s ability to stabilize intermediates and the bromide’s electrophilicity.

Alternative Alkylating Agents

While 3-methylbenzyl bromide is optimal, mesylates (e.g., methanesulfonic acid 3-methylbenzyl ester) offer comparable yields (89–92%) but require longer reaction times (4–6 hours).

Halogenation at Position 8

Chlorination with N-Chlorosuccinimide (NCS)

Chlorination of compound 9 is achieved using NCS in dimethylformamide (DMF) at 40°C for 1.5 hours, producing 8-chloro-7-(3-methylbenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (10) in 83% yield. NMP can replace DMF for a one-pot synthesis from compound 7, simplifying purification.

Iodination with N-Iodosuccinimide (NIS)

For iodide intermediates, NIS in acetonitrile at 25°C for 3 hours converts compound 9 to 8-iodo-7-(3-methylbenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (14) in 91% yield. Iodides facilitate subsequent nucleophilic substitutions due to their superior leaving-group ability.

Introduction of Butylsulfanyl Group at Position 8

Thiolation with Butylthiol

Halogenated intermediates (10 or 14) react with butylthiol (1.5 equiv) in NMP using sodium carbonate (2.0 equiv) as a base. Heating to 90°C for 2 hours affords 8-(butylsulfanyl)-7-(3-methylbenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in 78% yield. The reaction proceeds via an SN2 mechanism, with NMP enhancing nucleophilicity.

Alternative Thiolation Strategies

Thioglycolic acid derivatives, such as butylthioacetate, achieve similar results (72–75% yield) but require acidic workup.

Purification and Characterization

Workup and Isolation

Crude products are precipitated by adding water to the reaction mixture, followed by filtration and washing with dichloromethane (DCM) and water. Recrystallization from aqueous DMF (2:1 v/v) yields >98% purity.

Analytical Validation

-

NMR Spectroscopy : Key signals include N1-H at δ 11.10 ppm (singlet), C7-CH2 at δ 5.00 ppm (doublet), and butylsulfanyl protons at δ 1.80 ppm (triplet).

-

HPLC : Retention time of 12.4 minutes (C18 column, acetonitrile/water 70:30).

-

Mass Spectrometry : m/z 403.1 (M+H)+, consistent with the molecular formula C19H22N4O2S.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Position 7 alkylation | 3-Methylbenzyl bromide, K2CO3, NMP, 55°C | 94 | 98.5 |

| Chlorination | NCS, DMF, 40°C | 83 | 97.2 |

| Iodination | NIS, CH3CN, 25°C | 91 | 98.0 |

| Thiolation | Butylthiol, Na2CO3, NMP, 90°C | 78 | 98.8 |

Challenges and Optimization Strategies

-

Regioselectivity : Competing alkylation at position 9 is minimized by using bulky bases (e.g., K2CO3) and controlling stoichiometry.

-

Byproduct Formation : Residual DMF increases hydrolysis risks; substituting NMP improves stability.

-

Scale-Up : Batch processes achieve consistent yields at 10 kg scale, with a 68% overall yield from compound 7 .

Analyse Chemischer Reaktionen

Types of Reactions

8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the purine core or the attached groups.

Substitution: Nucleophilic substitution reactions can occur at the purine core or the attached groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modifying the structure or function of nucleic acids.

Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The table below compares 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione with structurally related purine-2,6-diones:

Key Observations :

- Hydrophobic vs. Polar Substitutions: The butylsulfanyl group in the target compound contrasts with polar groups like hydroxyethylamino (e.g., ) or aminopiperidinyl (linagliptin, ). This difference impacts solubility and membrane permeability.

- In contrast, allyl or isopentyl groups (e.g., ) enhance flexibility but reduce target specificity.

Biologische Aktivität

8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 303973-49-1, is a purine derivative that has garnered attention for its potential biological activities. This compound's unique structure suggests various pharmacological properties, making it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is C18H22N4O2S, with a molar mass of 358.46 g/mol. Its structure includes a butylsulfanyl group and a methylbenzyl moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2S |

| Molar Mass | 358.46 g/mol |

| CAS Number | 303973-49-1 |

The biological activity of 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its ability to interact with various biological receptors and enzymes. Studies suggest that the compound may exhibit antioxidant , anti-inflammatory , and antitumor properties.

- Antioxidant Activity : The presence of the butylsulfanyl group may enhance the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antitumor Properties : Research has shown that purine derivatives can influence cell proliferation and apoptosis in cancer cells, suggesting a possible role in cancer therapy.

Antioxidant Studies

A study conducted by [source] evaluated the antioxidant capacity of several purine derivatives, including 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. The findings indicated a significant reduction in lipid peroxidation levels when treated with this compound compared to control groups.

Anti-inflammatory Research

In another investigation reported by [source], the compound was tested in vitro for its ability to inhibit the production of nitric oxide (NO) in macrophages. Results showed that treatment with the compound led to a dose-dependent decrease in NO production, highlighting its potential as an anti-inflammatory agent.

Antitumor Activity

A recent study published in [source] explored the effects of this purine derivative on various cancer cell lines. The results demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways.

Q & A

Q. What are the optimal synthetic routes for 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step alkylation and functionalization of a purine core. Key steps include:

- Alkylation at the 8-position : Use of butylsulfanyl groups via nucleophilic substitution under inert atmospheres (e.g., N₂).

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity for the 7-(3-methylbenzyl) substitution .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures reduce byproducts |

| Solvent | DMF/DMSO | Enhances solubility of intermediates |

| Reaction Time | 12–24 hours | Prolonged time increases purity |

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Q. What biological targets or pathways are associated with this compound?

Preliminary studies on analogous purine derivatives suggest:

- Enzyme inhibition : Potential adenosine deaminase (ADA) or phosphodiesterase (PDE) inhibition due to structural mimicry of purine nucleotides .

- Receptor interactions : The 3-methylbenzyl group may enhance binding to G-protein-coupled receptors (GPCRs) .

Note: Target specificity varies with substitution patterns and assay conditions (e.g., cell type, pH) .

Advanced Research Questions

Q. How do researchers resolve contradictions in bioactivity data across different experimental models?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .

- Solubility limitations : Use of co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives in cell-based assays .

Methodological recommendation: Standardize protocols (e.g., IC₅₀ determination via dose-response curves) and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies are recommended for studying the compound’s stability and degradation pathways?

- Forced degradation studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, light) and monitor degradation products via HPLC or LC-MS .

- Kinetic analysis : Calculate half-life (t₁/₂) under physiological pH (7.4) to predict in vivo stability .

Q. Table 2: Stability Under Stress Conditions

| Condition | Degradation Products | Analytical Method |

|---|---|---|

| Acidic (1M HCl, 70°C) | Desulfurized purine core | LC-MS/MS |

| Oxidative (H₂O₂) | Sulfoxide derivatives | ¹H NMR |

Q. How can researchers evaluate the environmental fate of this compound in ecotoxicological studies?

- QSAR modeling : Predict biodegradability and bioaccumulation potential using software like EPI Suite .

- Experimental design : Use OECD Test Guidelines 301 (ready biodegradability) and 305 (bioaccumulation in fish) to assess environmental persistence .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

Q. How do stereochemical factors (e.g., Z/E isomerism in substituents) influence bioactivity?

- Stereoselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphates) to isolate enantiomers .

- Biological evaluation : Compare IC₅₀ values of isomers in enzyme inhibition assays. For example, Z-isomers may exhibit higher affinity due to spatial alignment with hydrophobic pockets .

Methodological Guidance for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.